5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride . Another approach involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The nature of these equivalents determines the reaction conditions .Molecular Structure Analysis
The molecular structure of similar compounds often involves dihedral angles between the pyrimidine ring and the benzene and pyridyl rings . For example, in one compound, these angles were 22.3 and 53.2 degrees, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the annulation of a triazole fragment to a 1,2-diaminopyrimidine . The condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides leads to the target pyridopyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For instance, one compound had a melting point of 280-283°C and was insoluble in cold water .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Studies have highlighted the antimicrobial efficacy of compounds related to 5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine when incorporated into polyurethane varnishes and printing ink pastes. These findings suggest promising applications for surface coatings and inks that require antimicrobial properties. Additionally, related pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and anti-inflammatory activities, indicating potential for development into new therapeutic agents El‐Wahab et al., 2015.
Antagonistic Activity on Serotonin Receptors
Research into the structure-activity relationships of this compound and its derivatives has demonstrated significant antagonist activity on serotonin 5-HT6 receptors. These findings are crucial for the development of new treatments for neurological and psychiatric disorders Ivachtchenko et al., 2013.
Anti-inflammatory and Anticancer Properties
Further research into pyrazolo[1,5-a]pyrimidine derivatives has revealed anti-inflammatory properties without the ulcerogenic activity commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests a potential for developing safer anti-inflammatory medications. In addition, certain derivatives have shown anticancer activities, particularly against breast cancer, highlighting their potential as anticancer agents Auzzi et al., 1983.
Corrosion Inhibition
Compounds within this chemical family have also been studied for their corrosion inhibition properties on C-steel surfaces in HCl solutions. This suggests potential industrial applications in protecting metal surfaces from corrosion, thereby extending their life and reducing maintenance costs Abdel Hameed et al., 2020.
Future Directions
Future research could focus on the synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group . Some of these compounds have demonstrated good to moderate anticancer activity, showing potential for further exploration in the field of pharmaceutics and medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Based on the structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it can be inferred that it may interact with its target protein (like cdk2) and inhibit its function . This inhibition could lead to alterations in the cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For instance, if the target is CDK2, the compound’s inhibitory action could disrupt the normal cell cycle progression, specifically at the G2/M phase . This disruption can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The lipophilicity of similar compounds allows them to easily diffuse into cells .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it acts as an inhibitor of CDK2, it could potentially halt cell cycle progression and induce apoptosis in targeted cells . This could result in the reduction of cell proliferation, particularly in cancerous cells .
properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-4-5-6-11-20-18-12-15(3)22-19-17(13-21-23(18)19)16-9-7-14(2)8-10-16/h7-10,12-13,20H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIHSDJSXADVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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